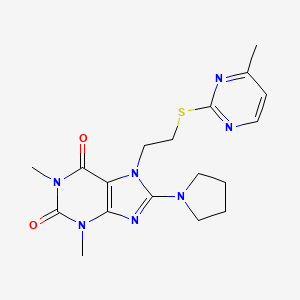![molecular formula C12H9NO3S2 B2842179 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate CAS No. 339283-50-0](/img/structure/B2842179.png)
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazolidine , a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activities and are used in probe design .
Synthesis Analysis
Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry . These methods aim to improve selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis
The compound contains a thiazolidine core, which is a five-membered ring with sulfur at the first position and nitrogen at the third position . It also has a phenyl group attached to it, indicating aromatic properties.Chemical Reactions Analysis
While specific reactions involving this compound are not available, thiazolidine derivatives are known to be involved in a variety of chemical reactions due to their versatile structure .Scientific Research Applications
Antimicrobial Activity
A series of 2-thioxo-imidazolidin-4-one derivatives, including compounds similar in structure to 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant antimicrobial activity against a range of bacterial and fungal organisms, highlighting their potential as lead compounds for developing new antimicrobial agents (Nasser et al., 2010).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives have been synthesized and tested for their anticancer and antiangiogenic properties in vivo. These compounds showed significant effects in inhibiting tumor growth and tumor-induced angiogenesis in mouse models, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Aldose Reductase Inhibition
Research on iminothiazolidin-4-one acetate derivatives has demonstrated their effectiveness as aldose reductase inhibitors. This enzyme plays a crucial role in the development of diabetic complications, making these compounds valuable for their potential therapeutic applications in managing diabetic conditions (Ali et al., 2012).
Antioxidant Activity
Compounds with the thiazolidinone moiety have also been explored for their antioxidant activities. Studies have shown that these molecules can effectively scavenge free radicals, offering potential benefits in preventing or treating diseases associated with oxidative stress (Aly et al., 2010).
Synthesis and Structural Analysis
The synthesis of thiazolidin-4-one derivatives and their structural analysis through techniques like X-ray crystallography provide insights into their chemical properties and potential applications in various fields, including materials science and drug design (Mabkhot et al., 2019).
Future Directions
properties
IUPAC Name |
[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-7(14)16-9-4-2-8(3-5-9)6-10-11(15)13-12(17)18-10/h2-6H,1H3,(H,13,15,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCIEHUYXZTHL-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

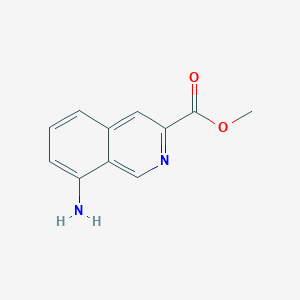
![N-(4-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2842099.png)
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/no-structure.png)
![N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2842101.png)
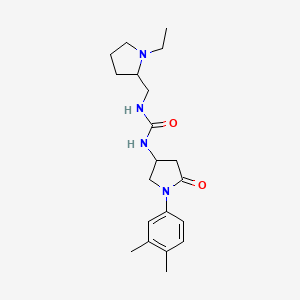
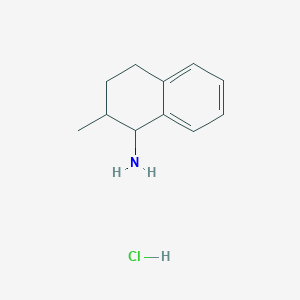
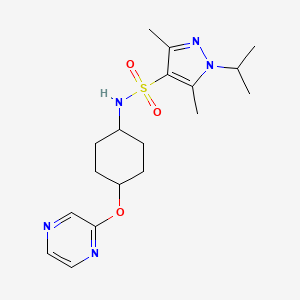

![12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2842111.png)
![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2842113.png)
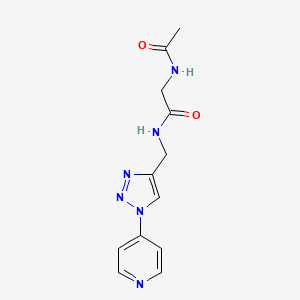
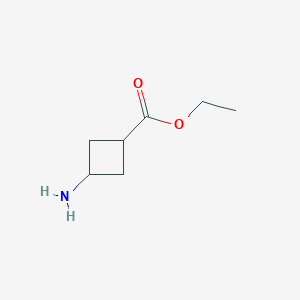
![[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide](/img/structure/B2842118.png)
